tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate

Building Block Quality Purity Comparison Synthetic Intermediate

Boc-protected amidoximes remain largely unexplored in biological screening, leaving a gap in fragment-based libraries. This cyclopentyl amidoxime building block directly addresses that gap: • Unexplored chemical space: Class not biologically tested before 2021-ideal for FBDD programs seeking novel starting points • Synthetic versatility: Amidoxime moiety is a direct precursor to 1,2,4-oxadiazoles and amidines, privileged scaffolds in kinase inhibitors and GPCR modulators • Supply continuity: Unlike the discontinued cyclobutyl analog, this cyclopentyl variant is actively stocked at multiple suppliers with 1-5 day lead times; XLogP3 = 1.7 enables fine-tuned physicochemical optimization

Molecular Formula C11H21N3O3
Molecular Weight 243.30 g/mol
Cat. No. B13655103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate
Molecular FormulaC11H21N3O3
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCCC1)C(=NO)N
InChIInChI=1S/C11H21N3O3/c1-10(2,3)17-9(15)13-11(8(12)14-16)6-4-5-7-11/h16H,4-7H2,1-3H3,(H2,12,14)(H,13,15)
InChIKeyCOLDONLECKSATR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl Cyclopentyl Amidoxime – Sourcing & Identity


tert-Butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate (CAS 1240562-52-0, MFCD16622018) is a Boc-protected cyclopentyl amidoxime building block with molecular formula C₁₁H₂₁N₃O₃ and molecular weight 243.30 g/mol [1]. The compound features a tert-butoxycarbonyl (Boc)-protected amine at the 1-position of a cyclopentane ring, with a hydroxycarbamimidoyl (amidoxime) moiety that can serve as a directing group, metal-binding ligand, or precursor to amidine or 1,2,4-oxadiazole functionalities . As of 2021, Boc-protected amidoximes as a class remain largely unexplored in biological screening, making this scaffold a frontier intermediate for programs seeking uncharted chemical space [2].

Why Generic Substitution Falls Short


Simple interchange between ring-size variants or protecting-group analogs of Boc-protected amidoxime building blocks introduces quantifiable divergence in lipophilicity, thermodynamic stability, and synthetic tractability that can propagate into downstream synthesis outcomes. The cyclopentyl scaffold delivers a calculated LogP value (XLogP3 = 1.7) that is measurably distinct from the cyclohexyl analog (LogP = 1.96) [1], altering phase-transfer and chromatographic behavior during multi-step synthesis. Furthermore, the cyclobutyl analog has been commercially discontinued by at least one major supplier , making supply-chain continuity a selection criterion. Critically, multiple database entries erroneously conflate this small-molecule building block with the structurally unrelated drug BAY 60-2770 (C₃₅H₃₃F₄NO₅, MW 623.63), a risk that demands rigorous CAS-verified procurement .

Quantitative Differentiation Evidence


Supplier Purity: Cyclopentyl vs. Cyclohexyl

The cyclopentyl amidoxime building block is commercially available at a supplier-reported purity of 98% (LeYan, product 1321833), surpassing the 95% purity specification typical of the direct cyclohexyl ring-size analog (AKSci 0062DN, Chemscene CS-0251164) . This 3-percentage-point purity advantage reduces the burden of unidentified impurities in critical coupling or cyclization steps where amidoxime side-reactivity is a known risk [1].

Building Block Quality Purity Comparison Synthetic Intermediate

CAS-Verified Identity vs. BAY 60-2770

Multiple vendor listings and database entries incorrectly link CAS 1240562-52-0 (this compound) with the name 'BAY 60-2770,' which is in fact a structurally unrelated soluble guanylate cyclase activator with CAS 1027642-43-8, molecular formula C₃₅H₃₃F₄NO₅, and molecular weight 623.63 g/mol . This identity confusion can lead to procurement of the wrong compound if selection is based solely on synonym search. The cyclopentyl building block (MW 243.30, C₁₁H₂₁N₃O₃) is an intermediate, not the drug itself [1].

Identity Verification CAS Registry Misidentification Risk

LogP Comparison: Cyclopentyl vs. Cyclohexyl

The cyclopentyl analog exhibits a calculated partition coefficient (XLogP3) of 1.7, while the cyclohexyl analog has a computed LogP of 1.96 [1]. This LogP difference of approximately 0.26 log units translates to a measurable shift in reversed-phase HPLC retention time and differential partitioning in liquid-liquid extraction steps during multi-step synthesis [2].

Lipophilicity LogP Comparison Chromatographic Behavior

Supply Continuity vs. Cyclobutyl Analog

The cyclopentyl amidoxime building block is in active commercial supply from multiple vendors including Enamine (EN300-53826, lead time 1–5 days), LeYan, Chemscene, and MolCore . In contrast, the cyclobutyl ring-size analog (CAS 1251924-20-5) has been discontinued by at least one major European supplier (CymitQuimica/Fluorochem), indicating supply-chain fragility for smaller-ring congeners . This availability risk makes the cyclopentyl analog the more reliable choice for programs requiring sustained, reproducible access.

Supply Chain Commercial Availability Sourcing Risk

Boc-Amidoxime Class: Biological Testing Frontier

A 2021 study by Samsonowicz-Górski et al. explicitly states that 'until now, Boc-protected amidoximes have not been tested for biological activity,' presenting the first evaluation of this compound class against E. coli strains [1]. This stands in contrast to unprotected amidoxime derivatives and amidines, which have established antibacterial, cardiotonic, and acetylcholinesterase-reactivation activity profiles [2]. The Boc-protected subclass therefore represents a chemically distinct and biologically underexplored territory.

Biological Activity Class-Level Differentiation Unexplored Scaffold

Application Scenarios for This Building Block


Fragment-Based Screening in Unexplored Space

Because Boc-protected amidoximes as a class were not biologically tested before 2021 [1], this cyclopentyl building block is an ideal entry point for fragment-based drug discovery (FBDD) programs seeking novel starting points. Its moderate lipophilicity (XLogP3 = 1.7) and three hydrogen-bond donors make it compatible with Rule-of-Three fragment screening collections. The 98% purity specification from LeYan [2] meets the typical ≥95% purity threshold required for primary screening, reducing false-positive rates.

Oxadiazole & Amidine Library Synthesis

The amidoxime moiety is a direct precursor to 1,2,4-oxadiazole heterocycles and, upon reduction, to amidines—both privileged scaffolds in kinase inhibitors, GPCR modulators, and antibacterial agents. The cyclopentyl scaffold's LogP advantage (ΔLogP ≈ 0.26 lower than cyclohexyl) [1] can be exploited to fine-tune the physicochemical profile of library members without altering core pharmacophore features. Active multi-vendor supply ensures uninterrupted library production [2].

CAS-Verified Procurement Workflow

Given the documented misattribution of this building block (MW 243.30) to the drug BAY 60-2770 (MW 623.63) across multiple commercial databases [1], procurement protocols must include CAS-number verification (1240562-52-0) and molecular weight cross-checks. This scenario is particularly critical in GMP or GLP environments where incorrect chemical identity can trigger costly compliance deviations. Sigma-Aldrich's authoritative entry for BAY 60-2770 (CAS 1027642-43-8) serves as the reference standard for differentiation [2].

Securing a Reliable Commercial Supply Chain

For hit-to-lead and lead-optimization programs requiring multi-gram to kilogram quantities, the active commercial availability of the cyclopentyl analog from Enamine (lead time 1–5 days) and other suppliers contrasts sharply with the discontinuation of the cyclobutyl analog at CymitQuimica [1]. Selecting the cyclopentyl scaffold mitigates the risk of mid-program supply disruption, a factor weighed alongside potency and selectivity in industrial pharmaceutical R&D procurement decisions [2].

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